molecular formula C12H21Br3N3O3- B15088888 Pyrrolidone hydrotribromide, 97%

Pyrrolidone hydrotribromide, 97%

Cat. No.: B15088888
M. Wt: 495.03 g/mol
InChI Key: AUISPGUIDSEMGR-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrrolidone Hydrotribromide as a Reagent

The journey of PHT is deeply intertwined with the broader evolution of halogenating agents in organic chemistry. The need for milder, more selective, and safer alternatives to elemental bromine has driven considerable research, leading to the development of a wide array of bromine donors.

The use of elemental bromine in organic synthesis, while effective, is often hampered by its high reactivity, corrosiveness, and hazardous nature. This led chemists to develop solid, stable, and easy-to-handle brominating agents. Early examples include N-bromosuccinimide (NBS), which became a widely used reagent for allylic and benzylic brominations. The development of quaternary ammonium (B1175870) tribromides, such as phenyltrimethylammonium (B184261) tribromide (PTAT), represented another significant step forward, offering improved selectivity in certain reactions. cdnsciencepub.com These reagents function by providing a low equilibrium concentration of bromine, thereby taming its reactivity. cdnsciencepub.com Polymeric bromine complexes, such as those based on polyvinylpyrrolidone (B124986) (PVP), have also been developed as "solid bromine" carriers that allow for the controlled release of the halogen. researchgate.net

Pyrrolidone hydrotribromide emerged from this quest for selective brominating agents. Seminal work demonstrated its remarkable selectivity for the bromination of ketones in the presence of other reactive functional groups like olefins and enol acetates. cdnsciencepub.comcdnsciencepub.com Early investigations revealed that the reactivity order for bromination with PHT is ketone >> olefin > enol acetate. cdnsciencepub.com For instance, PHT was successfully used to convert benzalacetone to its corresponding α-bromomethyl ketone, showcasing its utility in selectively modifying a ketone in an unsaturated system. cdnsciencepub.comcdnsciencepub.com These foundational studies established PHT as a valuable tool for chemoselective transformations. alkalisci.com

Contemporary Significance of Pyrrolidone Hydrotribromide in Synthetic Methodologies

PHT continues to be a relevant and widely used reagent in modern organic synthesis due to its unique combination of stability, selectivity, and ease of handling. mdpi.comnih.gov

PHT offers several distinct advantages over liquid bromine and other brominating agents. As a stable, red crystalline solid with a melting point of 88-90 °C, it is significantly easier and safer to handle and store than elemental bromine. cdnsciencepub.comalkalisci.comsigmaaldrich.com Its solid nature allows for precise weighing and controlled addition to reaction mixtures. Compared to other solid reagents like phenyltrimethylammonium tribromide (PTAT), PHT has demonstrated superior selectivity for ketones. cdnsciencepub.comcdnsciencepub.com The selectivity of PHT is also tunable; it is enhanced by dilution and can be diminished by the addition of pyrrolidone to the reaction mixture. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the comparative selectivity of PHT and other brominating agents in the competitive bromination of a ketone versus an olefin.

ReagentSubstratesProduct Ratio (Bromoketone:Bromoalkene)Reference
PHTCyclohexanone (B45756) vs. Cyclohexene (B86901)Highly selective for bromoketone cdnsciencepub.com
PTATCyclohexanone vs. CyclohexeneLess selective than PHT cdnsciencepub.com
Molecular Bromine (low concentration)Cyclohexanone vs. CyclohexeneHigh selectivity for bromoketone cdnsciencepub.comcdnsciencepub.com

The efficacy of PHT as a selective brominating agent is attributed to its ability to deliver bromine in a controlled manner. cdnsciencepub.com In solution, PHT exists in equilibrium, furnishing a low concentration of molecular bromine. cdnsciencepub.com This controlled release is crucial for achieving high selectivity, as it minimizes side reactions that can occur with a high concentration of bromine. This principle of controlled release is a cornerstone of modern halogenation chemistry, allowing for precise and predictable outcomes in complex molecular settings. The development of polymeric hydrotribromide complexes further illustrates the importance of this strategy, where the polymer backbone serves as a reservoir for the controlled delivery of bromine. researchgate.net

Properties

Molecular Formula

C12H21Br3N3O3-

Molecular Weight

495.03 g/mol

InChI

InChI=1S/3C4H7NO.Br3/c3*6-4-2-1-3-5-4;1-3-2/h3*1-3H2,(H,5,6);/q;;;-1

InChI Key

AUISPGUIDSEMGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br[Br-]Br

Origin of Product

United States

Synthetic Methodologies and Reactivity Profiles of Pyrrolidone Hydrotribromide

Preparative Routes to Pyrrolidone Hydrotribromide and Related Derivatives

The synthesis of PHT and its N-substituted analogs is generally straightforward, involving the formation of a polyhalide complex from readily available precursors.

Pyrrolidone hydrotribromide, systematically named (2-Oxopyrrolidine)hydrotribromide, has the chemical formula (C₄H₇NO)₃·HBr₃. sigmaaldrich.com It is commercially available as a solid with a melting point of 88-90 °C. sigmaaldrich.com While specific, detailed laboratory preparations are not extensively documented in the provided sources, the synthesis of such hydrotribromide complexes typically involves the reaction of the parent heterocyclic compound, in this case, 2-pyrrolidone, with hydrobromic acid and elemental bromine. The stoichiometry suggests that three equivalents of pyrrolidone complex with one molecule of hydrotribromic acid (HBr₃). This method provides a stable, solid source of bromine that is often easier and safer to handle than liquid bromine.

The synthesis of N-substituted pyrrolidinone hydrotribromides, such as N-methylpyrrolidone hydrotribromide (MPHT), follows a similar principle, starting with the corresponding N-substituted pyrrolidinone. The key precursor, N-methyl-2-pyrrolidone (NMP), is produced on an industrial scale primarily by the reaction of gamma-butyrolactone (B3396035) (γ-BL) with monomethylamine at high temperatures (200-350°C) and pressures. wikipedia.orggoogle.com Alternative synthetic routes to NMP include the partial hydrogenation of N-methylsuccinimide or synthesis from γ-aminobutyric acid (GABA). wikipedia.orgrsc.org

Once the N-substituted pyrrolidinone is obtained, it can be converted into its hydrotribromide salt, analogous to the preparation of PHT. These N-substituted derivatives also function as brominating agents. Their application, similar to PHT, is in electrophilic bromination reactions. The nature of the N-substituent can influence the reagent's solubility, stability, and reactivity profile. For instance, phenyltrimethylammonium (B184261) tribromide (PTAT) is another well-known brominating agent whose selectivity has been compared extensively with PHT. cdnsciencepub.comcdnsciencepub.com

Mechanistic Elucidation of Pyrrolidone Hydrotribromide in Bromination Reactions

The high selectivity of PHT, particularly its ability to preferentially brominate ketones over olefins, is a direct consequence of the chemical equilibria it establishes in solution. cdnsciencepub.comresearchgate.net

The primary role of PHT in bromination reactions is to serve as a source of molecular bromine (Br₂) at a low and controlled concentration. cdnsciencepub.comcdnsciencepub.comresearchgate.net The hydrotribromide (Br₃⁻) anion exists in equilibrium with molecular bromine and a bromide ion (Br⁻).

Br₃⁻ ⇌ Br₂ + Br⁻

This equilibrium is central to the reagent's function. By providing a low, steady concentration of electrophilic Br₂, side reactions are minimized, and selectivity is enhanced. The reaction mechanism for different substrates proceeds as follows:

Ketone Bromination: The bromination of ketones is understood to proceed through the enol or enolate form. The rate-determining step is typically the formation of the enol, which is often acid-catalyzed. The enol then rapidly reacts with the electrophilic bromine. researchgate.net The hemipyrrolidonium cation within the PHT complex can itself provide the necessary acid catalysis. cdnsciencepub.com

The remarkable selectivity of PHT for ketones over olefins stems from the vast difference in reaction rates. In a nonpolar solvent at low concentrations, the enol of a ketone like cyclohexanone (B45756) reacts with molecular bromine over a million times faster than an olefin like cyclohexene (B86901). cdnsciencepub.comcdnsciencepub.comresearchgate.net

The selectivity of PHT is highly dependent on both the solvent and the concentration of the reagent. The key is to maintain a low equilibrium concentration of molecular bromine. cdnsciencepub.comcdnsciencepub.com

Solvent Polarity: The use of solvents with a low dielectric constant (nonpolar solvents) discourages the formation of free ions. cdnsciencepub.com This shifts the equilibrium towards the left (favoring Br₃⁻), but ensures that the dominant pathway for bromine delivery is the dissociation to molecular bromine (Br₂), which is crucial for selectivity. Solvents like tetrahydrofuran (B95107) (THF) and carbon tetrachloride (CCl₄) have been used effectively. cdnsciencepub.comresearchgate.net

Concentration: The selectivity of PHT is significantly enhanced upon dilution. cdnsciencepub.comcdnsciencepub.comresearchgate.net Lowering the concentration of the reagent further ensures that the equilibrium concentration of free bromine remains low, which is the basis for its selective action.

The following table, derived from studies on the competitive bromination of cyclohexanone and cyclohexene, illustrates these effects.

SolventEffective Bromine Concentration (M)Ratio of Bromoketone to Dibromoolefin
Carbon Tetrachloride1 x 10-3>1000
Carbon Tetrachloride1 x 10-5>1000
Carbon Tetrachloride1 x 10-7>1000
Tetrahydrofuran1 x 10-3~1.6
Acetic Acid1 x 10-3~1

Data adapted from studies on competitive bromination. cdnsciencepub.com

The composition of the reaction mixture, including the stoichiometry of pyrrolidone and the presence of other additives, can significantly alter the outcome of the bromination.

Pyrrolidone Stoichiometry: The addition of excess 2-pyrrolidone to a reaction mixture containing PHT diminishes the reagent's selectivity. cdnsciencepub.comcdnsciencepub.comresearchgate.net The added pyrrolidone, a Lewis base, can interact with components of the equilibrium, such as HBr or Br₂, effectively reducing the concentration of the desired electrophilic brominating species or altering the reaction medium's properties.

Additives: The presence of acid can influence the reaction. While PHT contains an acidic component, the addition of a strong acid like H₂SO₄ was found to enhance the selectivity of the related but non-acidic reagent, PTAT. cdnsciencepub.com This highlights the importance of acid catalysis in the enolization of the ketone, which is the rate-limiting step for its bromination. For PHT, its inherent acidity is a key feature distinguishing it from reagents like PTAT. cdnsciencepub.com

The table below summarizes the comparative selectivity of PHT and PTAT, demonstrating the influence of additives.

ReagentSubstratesAdditiveRatio of Bromoketone to Dibromoolefin
PHTCyclohexanone / CyclohexeneNone15
PHTCyclohexanone / Cyclohexene1 eq. Pyrrolidone1.5
PTATCyclohexanone / CyclohexeneNone3.2
PTATCyclohexanone / CyclohexeneH₂SO₄ (1 drop)13.6

Data derived from competitive bromination experiments in THF. cdnsciencepub.com

Regioselectivity and Chemoselectivity in Pyrrolidone Hydrotribromide Mediated Transformations

Selective α-Bromination of Carbonyl Compounds

The α-bromination of carbonyl compounds introduces a bromine atom at the carbon adjacent to the carbonyl group, a transformation that yields versatile synthetic intermediates. researchgate.net PHT has proven to be a particularly effective reagent for this purpose, offering high selectivity under mild conditions.

Preferential Reactivity of Ketones Versus Olefins and Enol Acetates

A key feature of pyrrolidone hydrotribromide is its remarkable chemoselectivity, specifically its preference for brominating ketones in the presence of other reactive functional groups like olefins and enol acetates. cdnsciencepub.combiocompare.com Research has demonstrated that the relative reactivity of a ketone towards bromination by PHT in tetrahydrofuran (B95107) is significantly higher than that of an olefin or an enol acetate. cdnsciencepub.com This selectivity is thought to arise from the ability of PHT to provide a low equilibrium concentration of bromine in solution, which favors the reaction with the more nucleophilic enol form of the ketone over the olefin or enol acetate. cdnsciencepub.com

The selectivity of PHT is influenced by the reaction conditions. It is enhanced by dilution, which further lowers the effective bromine concentration. cdnsciencepub.com Conversely, the addition of pyrrolidone to the reaction mixture diminishes this selectivity. cdnsciencepub.com An illustrative example of this preferential reactivity is the conversion of benzalacetone to 4-bromo-4-phenyl-2-butanone (C6H5CH=CHCOCH2Br) using PHT. cdnsciencepub.com

α-Monobromination of Aryl Methyl Ketones Under Mild Conditions

Pyrrolidone hydrotribromide facilitates the α-monobromination of aryl methyl ketones under mild conditions, a crucial transformation in the synthesis of various organic molecules. This reaction proceeds efficiently, providing a straightforward route to α-bromo ketones which are valuable precursors for further synthetic manipulations. The use of PHT avoids the harsh conditions and hazardous reagents often associated with other brominating agents.

Controlled α,α-Dibromination of Carbonyl Substrates

While the α-monobromination is a key application, PHT and its derivatives can also be utilized for the controlled α,α-dibromination of carbonyl compounds. For instance, N-methylpyrrolidin-2-one hydrotribromide (MPHT), a related reagent, has been shown to be effective for the selective α,α-dibromination of tetralones. researchgate.net This controlled introduction of two bromine atoms at the α-position further expands the synthetic utility of these reagents, creating precursors for more complex molecular structures.

Regiocontrol in Bromination of Unsymmetrical Carbonyl Systems

The bromination of unsymmetrical ketones presents a regiochemical challenge, as the reaction can potentially occur at two different α-positions. The structure of the ketone and the reaction conditions play a crucial role in determining the site of bromination.

Site-Specific Bromination at the Less Substituted α-Position

In the bromination of unsymmetrical ketones, the regioselectivity is often directed by the stability of the enol or enolate intermediate. Under acidic conditions, such as those often employed with PHT, the reaction typically proceeds through an enol intermediate. The formation of the more substituted enol is generally favored thermodynamically. However, kinetic control can sometimes lead to the bromination at the less substituted α-carbon. The specific conditions and the nature of the brominating agent are critical in directing this regioselectivity.

Regiochemical Outcomes in Complex Molecular Architectures (e.g., Hasubanan (B79425) Alkaloid Precursors)

The precise control of regiochemistry offered by reagents like PHT is of paramount importance in the total synthesis of complex natural products. In the synthesis of hasubanan alkaloids, for example, selective bromination is a key step in constructing the intricate polycyclic framework. The ability to introduce a bromine atom at a specific α-position on a complex precursor allows for subsequent bond formations and functional group manipulations that are essential for arriving at the final target molecule. The strategic use of PHT and similar reagents enables chemists to navigate these complex synthetic pathways with a high degree of control over the regiochemical outcome.

Chemoselective Bromination of Diverse Functional Groups

Pyrrolidone hydrotribromide is recognized for its enhanced selectivity in bromination reactions, particularly its preference for ketones over other functional groups like olefins. cdnsciencepub.comresearchgate.net This selectivity is attributed to its ability to provide a low equilibrium concentration of molecular bromine, especially when used in dilute solutions and nonpolar solvents. cdnsciencepub.comresearchgate.net The reagent's structure, a complex of pyrrolidone with hydrogen bromide and bromine, moderates the reactivity of bromine, allowing for more controlled and selective transformations.

The conversion of non-aromatic cyclic systems into aromatic compounds is a fundamental transformation in organic synthesis. One such process is the aromatization of tetralones to form naphthalenes or their derivatives. This transformation typically proceeds through a dehydrogenation mechanism. While direct and detailed research findings on the use of Pyrrolidone hydrotribromide for the specific aromatization of tetralones are not extensively documented in the reviewed literature, the reaction is mechanistically plausible. The process would likely involve an initial α-bromination of the tetralone, facilitated by PHT, followed by the elimination of hydrogen bromide (HBr) to introduce a double bond. A subsequent enolization and another bromination-elimination sequence would lead to the final aromatic naphthalene (B1677914) ring.

The acidic nature of PHT, due to the presence of hydrogen bromide in its complex, can facilitate the elimination steps required for aromatization. researchgate.net Reagents similar in function to PHT, such as N-bromosuccinimide (NBS) and pyridinium (B92312) hydrobromide perbromide, are known to effect such transformations. wikipedia.orgorganic-chemistry.org For instance, the aromatization of suitably substituted α-tetralones to naphthols can be induced under acidic conditions. researchgate.net Given that PHT serves as a source of both bromine and HBr, it theoretically possesses the necessary components to drive the dehydrogenation of tetralones to their corresponding aromatic naphthol or naphthyl ether counterparts. However, specific reaction conditions and yields for this transformation using PHT remain to be established in the literature.

Pyrrolidone hydrotribromide demonstrates notable chemoselectivity in the bromination of α,β-unsaturated ketones. It selectively brominates the α'-position (the carbon adjacent to the carbonyl group) without affecting the carbon-carbon double bond. cdnsciencepub.comresearchgate.net This is a significant advantage over other brominating agents that can lead to the addition of bromine across the double bond. cdnsciencepub.com

A key example of this selectivity is the reaction of benzalacetone (a type of chalcone) with PHT in tetrahydrofuran, which smoothly yields bromomethylstyryl ketone. cdnsciencepub.comresearchgate.net This transformation highlights the reagent's ability to differentiate between the enolizable ketone and the olefinic double bond. The selectivity of PHT for ketones over olefins is reported to be significantly high, with the enol of a ketone reacting much faster with the bromine supplied by PHT than a double bond does. cdnsciencepub.comresearchgate.net

The table below summarizes the findings for the bromination of benzalacetone using Pyrrolidone hydrotribromide.

SubstrateReagentSolventProductReference
BenzalacetonePyrrolidone hydrotribromide (PHT)Tetrahydrofuran (THF)Bromomethylstyryl ketone cdnsciencepub.com

In multi-step organic synthesis, the compatibility of a reagent with various protecting groups is a critical consideration. Pyrrolidone hydrotribromide is a complex of (C₄H₇NO)₃·HBr₃, containing hydrogen bromide, which makes the reagent acidic. This inherent acidity dictates its compatibility with acid-sensitive functional groups and protecting groups.

Acid-labile protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals, are widely used to temporarily mask hydroxyl and carbonyl functionalities, respectively. libretexts.orgyoutube.comorganic-chemistry.org These groups are, by design, susceptible to cleavage under acidic conditions. researchgate.netum.esstackexchange.com

Silyl Ethers: The deprotection of silyl ethers is commonly achieved using acidic reagents. libretexts.orgstackexchange.comchem-station.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack, leading to the cleavage of the silicon-oxygen bond. Given that PHT is a source of HBr, it is expected to cleave acid-sensitive silyl ethers. Therefore, PHT is generally not compatible with substrates containing protecting groups like TBDMS, TIPS (triisopropylsilyl), or TBDPS (tert-butyldiphenylsilyl) if the preservation of these groups is desired.

Acetals: Acetals are also classic examples of acid-sensitive protecting groups. youtube.comorganic-chemistry.orgum.es They are stable under basic and neutral conditions but are readily hydrolyzed back to the corresponding aldehyde or ketone in the presence of acid. youtube.comum.es The acidic nature of PHT would facilitate this deprotection. Consequently, pyrrolidone hydrotribromide is not a suitable reagent for reactions where an acetal (B89532) protecting group needs to remain intact. In fact, reagents similar in nature to PHT can be employed for the deprotection of acetals.

Stereoselective Aspects and Advanced Transformations Facilitated by Pyrrolidone Hydrotribromide

Stereochemical Control and Induction in Bromination Pathways

The stereochemical outcome of bromination reactions is a critical aspect of synthetic organic chemistry, influencing the biological activity and physical properties of the target molecules. The pyrrolidine (B122466) ring structure, a common motif in natural products and pharmaceuticals, often exists in specific conformations that are influenced by substituents. beilstein-journals.org The introduction of a bromine atom can further dictate the preferred conformation and stereochemistry.

The selectivity of PHT in bromination is notably enhanced by dilution and in nonpolar solvents. researchgate.net This suggests that the reagent's efficacy is linked to its ability to provide a low equilibrium concentration of bromine. researchgate.net This controlled release is crucial for achieving high stereoselectivity, as it minimizes side reactions and allows the substrate's intrinsic stereochemical biases to direct the reaction pathway. In the bromination of ketones, for instance, the reaction proceeds through an enol or enolate intermediate. The stereochemistry of the resulting α-bromoketone is determined by the direction of electrophilic attack by bromine on the enol double bond. PHT's bulky nature and its ability to act as a mild source of bromine can lead to a high degree of diastereoselectivity, favoring the formation of one diastereomer over the other.

Research has shown that the stereochemical course of such reactions can be influenced by various factors, including the substrate structure, solvent polarity, and the presence of chiral auxiliaries. While direct studies on PHT's role in inducing stereochemistry are specific to the reaction context, the principles of stereochemical control in bromination are well-established. The ability to manipulate these factors allows for the rational design of synthetic routes to enantiomerically enriched or diastereomerically pure brominated compounds.

Application in Tandem Bromination-Elimination Sequences

Pyrrolidone hydrotribromide is a valuable reagent for tandem reactions, where multiple transformations occur in a single pot. This approach is highly efficient as it reduces the number of purification steps, saving time and resources. A prominent application of PHT is in bromination-elimination sequences to introduce unsaturation into organic molecules.

The synthesis of α,β-unsaturated α'-bromoketones is a key transformation in organic synthesis, providing versatile building blocks for the construction of more complex molecules. A common strategy involves the bromination of a saturated ketone followed by dehydrobromination to introduce a double bond, and then a subsequent bromination at the α'-position.

While specific examples detailing the use of PHT for the direct, one-pot synthesis of α,β-unsaturated α'-bromoketones from saturated ketones are not extensively documented in the provided context, the stepwise application of brominating agents like PHT is a logical approach. For instance, the conversion of benzalacetone to its corresponding α'-bromo derivative has been reported using PHT, showcasing its selectivity for brominating ketones. researchgate.net An efficient method for synthesizing α,β-unsaturated α′-bromoketones has been described using N-bromosuccinimide (NBS) mediated by selenium dioxide, highlighting the general interest in these structures.

The general synthetic sequence would involve:

α-Bromination: Treatment of a ketone with PHT to yield an α-bromoketone.

Dehydrobromination: Elimination of HBr to form an α,β-unsaturated ketone.

α'-Bromination: A second bromination at the α'-position of the enone.

The following table illustrates the potential substrates and products in such a sequence.

Substrate (Ketone)Intermediate (α,β-Unsaturated Ketone)Product (α,β-Unsaturated α'-Bromoketone)
Cyclohexanone (B45756)2-Cyclohexen-1-one2-Bromo-2-cyclohexen-1-one
PropiophenonePhenyl vinyl ketone1-Bromo-1-phenyl-2-propanone
4-Phenyl-2-pyrrolidone4-Phenyl-3-pyrrolin-2-one3-Bromo-4-phenyl-3-pyrrolin-2-one

This table represents a conceptual pathway. The direct conversion in a single step using PHT would depend on the specific reaction conditions and substrate.

A significant application of the bromination-elimination strategy is the synthesis of unsaturated heterocyclic compounds. For instance, the conversion of a saturated pyrrolidone to a pyrrolin-2-one introduces a valuable olefinic bond. nih.gov An effective method has been developed for the conversion of 1-acetyl-4-phenyl-2-pyrrolidone to 1-acetyl-4-phenyl-3-pyrrolin-2-one through a bromination-dehydrobromination sequence using N-bromosuccinimide. This highlights the utility of this type of transformation.

The process typically involves the bromination of the pyrrolidone ring at the 3-position, followed by base-induced elimination of HBr to form the double bond. PHT is a suitable reagent for the initial bromination step due to its selectivity.

The general reaction is as follows:

Substituted Pyrrolidin-2-one → 3-Bromo-pyrrolidin-2-one → Pyrrolin-2-one

This methodology provides access to a range of substituted pyrrolin-2-ones, which are important precursors for various biologically active molecules and functional materials.

Starting MaterialIntermediateFinal Product
1-Acetyl-4-phenyl-2-pyrrolidone1-Acetyl-3-bromo-4-phenyl-2-pyrrolidone1-Acetyl-4-phenyl-3-pyrrolin-2-one
N-Benzyl-pyrrolidin-2-oneN-Benzyl-3-bromo-pyrrolidin-2-oneN-Benzyl-pyrrolin-2-one

Stereochemical Outcomes in Cyclization and Rearrangement Reactions (e.g., Spiroannelation)

The ability of PHT to initiate transformations that lead to complex cyclic systems with defined stereochemistry is a testament to its utility in advanced organic synthesis. While direct catalysis of cyclization or rearrangement by PHT is not its primary role, its function as a selective brominating agent can generate key intermediates that subsequently undergo stereocontrolled cyclizations.

A notable example is the development of a novel and stereoselective spiroannelation reaction. researchgate.net In this process, a suitably functionalized cyclohexene (B86901) derivative, upon treatment with a Lewis acid, undergoes cyclization to form spiro[5.5]undecane systems. researchgate.net The stereoselectivity of this reaction was found to be highly dependent on the solvent, with different solvents favoring the formation of distinct diastereomers. researchgate.net Although PHT is not the cyclization agent itself, the synthesis of the starting materials for such reactions often involves selective bromination steps to install the necessary functional handles. The stereochemistry established during a PHT-mediated bromination can have a profound impact on the facial selectivity of the subsequent cyclization, thereby dictating the stereochemical outcome of the final spirocyclic product.

This demonstrates the indirect but crucial role that a selective brominating agent like PHT can play in controlling the stereochemistry of complex, multi-step synthetic sequences.

Applications of Pyrrolidone Hydrotribromide in Complex Organic Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The pyrrolidone ring is a crucial structural motif present in a wide array of natural products and synthetic compounds with pharmaceutical activity. beilstein-journals.org Consequently, methods for the synthesis and functionalization of this and other heterocyclic systems are of great interest to the medicinal and organic chemistry communities.

While direct evidence for the use of pyrrolidone hydrotribromide in flavone (B191248) synthesis via bromination-dehydrobromination is not extensively detailed in the provided search results, the fundamental reactivity of PHT aligns with the required transformations. The synthesis of flavones often involves the initial bromination of a suitable precursor, such as a chalcone (B49325) or a flavanone, followed by a dehydrobromination step to introduce the characteristic double bond of the flavone nucleus. PHT's established role as a brominating agent for ketones suggests its potential applicability in these synthetic routes.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry. beilstein-journals.orgnih.gov Pyrrolidone hydrotribromide serves as a valuable reagent for the functionalization of these ring systems. An effective method involves the conversion of 1-acetyl-4-phenyl-2-pyrrolidone to 1-acetyl-4-phenyl-3-pyrrolin-2-one through a bromination-dehydrobromination sequence. researchgate.net This transformation introduces a double bond into the pyrrolidinone ring, creating a more versatile intermediate for further synthetic manipulations. The use of excess N-bromosuccinimide under similar conditions can lead to bromination at the 5-position of the ring. researchgate.net The ability to introduce unsaturation and further functionalize the pyrrolidinone core highlights the utility of bromination reactions in expanding the chemical space around this important heterocyclic motif.

The table below illustrates the functionalization of a pyrrolidinone derivative.

Starting MaterialReagentProductApplication
1-acetyl-4-phenyl-2-pyrrolidoneN-bromosuccinimide1-acetyl-4-phenyl-3-pyrrolin-2-oneIntroduction of unsaturation
1-acetyl-4-phenyl-3-pyrrolin-2-oneExcess N-bromosuccinimide5-bromo-1-acetyl-4-phenyl-3-pyrrolin-2-oneFurther functionalization

The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. nih.govnih.gov While the direct application of pyrrolidone hydrotribromide in the construction of fused heterocyclic building blocks is not explicitly detailed in the search results, its role in generating key precursors is implied. For instance, the pyranopyrimidine scaffold, which can be synthesized from pyrimidinethione derivatives, is a valuable building block for more complex, fused systems. researchgate.net The synthesis of these precursors often involves cyclization reactions where the strategic placement of functional groups is critical. Brominating agents like PHT can be instrumental in introducing the necessary handles for these cyclization reactions.

Role as an Intermediate-Generating Reagent for Advanced Synthetic Targets

A significant application of pyrrolidone hydrotribromide lies in its ability to generate key reactive intermediates that serve as building blocks for more complex molecules.

Pyrrolidone hydrotribromide is recognized as a brominating agent with a notable selectivity for ketones over olefins and enol acetates. researchgate.netcdnsciencepub.com This selectivity is a valuable attribute in organic synthesis, allowing for the targeted bromination of carbonyl compounds in the presence of other potentially reactive functional groups. The reaction of PHT with ketones leads to the formation of α-bromo ketones, which are highly versatile synthetic intermediates. cdnsciencepub.comresearchgate.net For example, the conversion of benzalacetone to C6H5CH=CHCOCH2Br is a documented application of PHT. cdnsciencepub.com These α-bromo ketones can then be used in a variety of subsequent transformations, including nucleophilic substitution and elimination reactions, to construct more elaborate molecular architectures. beilstein-journals.orgnih.gov

The table below showcases the selective bromination of a ketone using PHT.

SubstrateReagentProductKey Feature
BenzalacetonePyrrolidone hydrotribromide (PHT)C6H5CH=CHCOCH2BrSelective bromination of the ketone

The selectivity of PHT can be influenced by reaction conditions. It is enhanced by dilution and diminished by the addition of pyrrolidone to the reaction mixture. cdnsciencepub.com This tunability provides a degree of control over the bromination process.

The α-bromo ketones generated using pyrrolidone hydrotribromide are not merely final products but are crucial precursors for a wide range of functionalization and derivatization reactions. researchgate.net These intermediates can be transformed into a variety of other functional groups, enabling the synthesis of diverse molecular scaffolds. For example, α-bromo ketones can undergo reactions with nucleophiles to introduce new substituents, or they can be subjected to elimination reactions to form α,β-unsaturated ketones. These subsequent transformations are fundamental to the construction of complex organic molecules and highlight the importance of PHT as a reagent for generating these valuable synthetic precursors. The ability to create these reactive intermediates facilitates the assembly of functionalized pyrrolidines and other nitrogen-containing compounds. nih.gov

Comparative Analysis and Green Chemistry Principles in Pyrrolidone Hydrotribromide Applications

Comparative Studies with Alternative Brominating Reagents

The efficacy of PHT as a brominating agent is highlighted when compared to other established reagents. These comparisons reveal distinct advantages in terms of selectivity and reaction control, positioning PHT as a valuable tool for specific chemical transformations.

Molecular bromine (Br₂) is a powerful and widely used brominating agent, but it often suffers from a lack of selectivity and presents significant handling hazards due to its high reactivity, toxicity, and corrosiveness. nih.gov PHT, in contrast, offers a more controlled and selective approach to bromination.

PHT is particularly noted for its superior selectivity in the bromination of ketones in the presence of olefins. cdnsciencepub.comcdnsciencepub.com This selectivity is attributed to the ability of PHT to provide a low equilibrium concentration of bromine in solution. cdnsciencepub.comcdnsciencepub.com For instance, in the competitive bromination of cyclohexanone (B45756) and cyclohexene (B86901), the enol form of cyclohexanone reacts significantly faster with the bromine supplied by PHT than the olefin does. cdnsciencepub.comcdnsciencepub.com This "ketoselectivity" can be finely tuned; it is enhanced by dilution and diminished by the addition of free pyrrolidone to the reaction mixture. cdnsciencepub.comcdnsciencepub.com

While molecular bromine can also exhibit selectivity for ketones under highly dilute conditions in nonpolar solvents, PHT provides this selectivity under more practical and controlled conditions. cdnsciencepub.comcdnsciencepub.com The use of PHT, a stable solid, mitigates the considerable hazards associated with handling volatile and highly corrosive liquid bromine. nih.govmasterorganicchemistry.com

Table 1: Competitive Bromination of Cyclohexanone vs. Cyclohexene

Brominating Agent Solvent Conditions Outcome Reference
PHT Tetrahydrofuran (B95107) Standard Preferential bromination of the ketone cdnsciencepub.com
**Molecular Bromine (Br₂) ** Carbon Tetrachloride High Dilution Selective bromination of the ketone can be achieved cdnsciencepub.com

N-Bromosuccinimide (NBS) is another widely used solid brominating agent, often favored for allylic and benzylic brominations, as well as for the formation of bromohydrins. masterorganicchemistry.comcommonorganicchemistry.com Like PHT, NBS is an easier-to-handle crystalline solid compared to molecular bromine. masterorganicchemistry.com

The primary distinction lies in their typical applications and reactivity patterns. NBS is the reagent of choice for radical-initiated allylic brominations, a reaction type for which PHT is not typically employed. commonorganicchemistry.com Conversely, PHT demonstrates superior selectivity for the α-bromination of ketones over other functionalities. cdnsciencepub.comcdnsciencepub.com

In some systems, the choice between PHT and NBS depends on the desired outcome. For example, in the bromination of α,β-unsaturated ketones, NBS has been used effectively, sometimes in the presence of catalysts, to yield α′-bromo or α′,α′-dibromo products. researchgate.net PHT is also effective for such transformations, for instance, in the conversion of benzalacetone to its α'-bromo derivative. cdnsciencepub.comcdnsciencepub.comresearchgate.net The H₂O₂-HBr system has been shown to be more reactive than NBS for the bromination of ketones. researchgate.net

PHT belongs to a class of solid polybromide reagents, which includes phenyltrimethylammonium (B184261) tribromide (PTAT), morpholinium hydrotribromide (MPHT), and tetrabutylammonium (B224687) tribromide (TBATB). These reagents are all considered "solid bromine" complexes that offer improved handling over Br₂. researchgate.net

However, studies have shown that PHT possesses selectivity for ketones that is superior to that of PTAT. cdnsciencepub.comcdnsciencepub.com The selectivity of PTAT is also noted to be subject to acid catalysis, a factor that appears less influential in PHT-mediated reactions under similar conditions. cdnsciencepub.comcdnsciencepub.com The enhanced selectivity of PHT is a key distinguishing feature, making it a more precise tool for brominating ketones in the presence of other sensitive functional groups like alkenes. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Copper(II) bromide (CuBr₂) is a metal-based reagent used for the selective α-bromination of ketones. researchgate.net It can effect clean and direct bromination, often in solvents like chloroform (B151607) and ethyl acetate. researchgate.net

Both PHT and CuBr₂ are effective for the α-bromination of carbonyl compounds. The choice between them may depend on factors such as reaction conditions, cost, and downstream processing considerations. CuBr₂-mediated reactions can sometimes require higher temperatures, whereas PHT reactions often proceed efficiently at or below room temperature. A significant advantage of PHT is that it avoids the use of a metal reagent, which can be advantageous for syntheses where metal contamination is a concern and simplifies product purification by eliminating the need to remove metal salts.

Table 2: Comparison of Brominating Agents for Ketone Bromination

Reagent Type Primary Advantage Key Limitation Reference
Pyrrolidone Hydrotribromide (PHT) Hydrotribromide Salt High selectivity for ketones over olefins Not typically used for allylic bromination cdnsciencepub.comcdnsciencepub.com
**Molecular Bromine (Br₂) ** Elemental High reactivity, low cost Low selectivity, hazardous to handle nih.govmasterorganicchemistry.com
N-Bromosuccinimide (NBS) N-Bromoimide Excellent for allylic bromination, solid Less selective for ketones vs. PHT masterorganicchemistry.comcommonorganicchemistry.com
Phenyltrimethylammonium Tribromide (PTAT) Hydrotribromide Salt Solid, easier to handle than Br₂ Lower selectivity than PHT, acid-catalyzed cdnsciencepub.comcdnsciencepub.com

Environmental and Handling Advantages of Pyrrolidone Hydrotribromide

The principles of green chemistry encourage the use of substances that reduce or eliminate the use and generation of hazardous materials. PHT aligns with several of these principles, particularly when compared to molecular bromine.

One of the most significant advantages of PHT is its improved safety profile and ease of handling. researchgate.net Molecular bromine is a volatile, highly corrosive, and toxic liquid that releases hazardous fumes. nih.govmasterorganicchemistry.com In contrast, PHT is a stable, non-volatile crystalline solid at room temperature. sigmaaldrich.com This physical state inherently reduces the risks associated with transportation, storage, and manipulation. researchgate.net

The use of a solid reagent like PHT eliminates the danger of splashing and reduces the risk of inhalation exposure, making it a safer alternative for chemists. masterorganicchemistry.com This "solid bromine" characteristic contributes to a safer laboratory environment and aligns with the green chemistry goal of accident prevention. researchgate.net

Optimization of Solvents and Reaction Conditions for Sustainable Bromination Protocols

The optimization of reaction parameters is a cornerstone of developing sustainable chemical processes. For brominations utilizing PHT and similar reagents, significant efforts have been directed toward replacing hazardous organic solvents and improving reaction efficiency under milder conditions.

A notable advancement in sustainable chemistry is the use of ionic liquids (ILs) as alternative solvents. In one procedure, an ionic liquid derived from the addition of hydrobromic acid (HBr) to an ammonium-based zwitterion, 1-(4-butane sulfonic acid)-3-methyl imidazolium (B1220033) bromide ([MIMBS]Br), functions as both the solvent and the brominating agent. researchgate.net This approach leverages the high polarity and charge-stabilizing character of the IL to achieve excellent selectivity. researchgate.net Key parameters for optimization in such systems include the precise loading of HBr and the water content within the ionic liquid, demonstrating that reaction performance can be finely tuned. researchgate.net

The data below, adapted from studies on catalytic bromination, illustrates how systematic optimization of reaction conditions can lead to highly efficient and selective protocols under mild conditions, such as at room temperature (RT). nih.gov

Interactive Table 2: Optimization of Reaction Conditions for the Bromination of Anisole

EntryCatalyst (mol%)Bromine SourceSolventTemperature (°C)Time (h)Yield (%)
1NoneHBr (2.1 mmol)AcetonitrileRT24<5
2[C₄Py]NO₃ (5)HBr (2.1 mmol)AcetonitrileRT295
3[C₄Py]NO₃ (5)HBr (2.1 mmol)EthanolRT488
4[C₄Py]NO₃ (5)HBr (2.1 mmol)DichloromethaneRT675
5[C₄Py]NO₃ (5)HBr (2.1 mmol)No Solvent601260
6[C₄Py]NO₃ (5)NaBr (2.3 mmol)Acetic Acid (8 mL)RT393

This data showcases that through catalyst selection and solvent optimization, high yields can be achieved at room temperature, significantly reducing the energy input required for the reaction. nih.gov The successful use of acetic acid as a solvent and even solvent-free conditions, although at a higher temperature, points toward viable strategies for creating more sustainable bromination protocols. nih.gov Such systematic optimization is crucial for aligning the practical application of brominating agents like PHT with the principles of green chemistry.

Future Research Directions and Emerging Avenues

Design and Synthesis of Novel Pyrrolidone Hydrotribromide Derivatives and Analogues

A significant area of future research lies in the rational design and synthesis of new derivatives and analogues of PHT. nih.gov The goal is to fine-tune the reagent's reactivity, selectivity, and physical properties. By modifying the core pyrrolidone structure or the counter-ion, chemists aim to create reagents with enhanced performance for specific applications.

Key Research Thrusts:

Enhanced Selectivity: The development of new PHT analogues is driven by the need for even greater selectivity in complex molecule synthesis. nih.govnih.gov For instance, creating derivatives that can distinguish between different types of C-H bonds or selectively brominate one functional group in the presence of several others is a major goal.

Chiral Variants: The synthesis of chiral versions of PHT could enable enantioselective bromination reactions, a highly sought-after transformation in medicinal chemistry for the synthesis of single-enantiomer drugs. nus.edu.sg

Polymer-Supported Reagents: Immobilizing PHT or its analogues on a solid support, such as a polymer resin, offers significant advantages in terms of reaction work-up and reagent recycling. researchgate.net These "solid bromine" complexes can release bromine in a controlled manner, simplifying purification and reducing waste. researchgate.net

A variety of synthetic strategies are being explored to create these novel reagents. These methods often start from readily available precursors like proline and its derivatives. mdpi.com The synthesis of pyrrolidine-containing drugs and their precursors often involves the stereoselective synthesis of pyrrolidine (B122466) derivatives, which can be adapted for creating new PHT analogues. nih.gov

Computational and Theoretical Chemistry Investigations of PHT Reactivity and Selectivity

To complement experimental work, computational and theoretical chemistry are becoming indispensable tools for understanding the intricate details of PHT's reactivity and selectivity. researchgate.net By using quantum mechanical calculations, researchers can model reaction pathways, predict outcomes, and gain insights that are difficult to obtain through experiments alone. nih.gov

Areas of Computational Focus:

Reaction Mechanism Elucidation: Theoretical studies can map out the energy landscape of a reaction, identifying transition states and intermediates. This helps to understand how PHT interacts with different substrates and why it exhibits selectivity for certain functional groups. researchgate.net

Predicting Selectivity: Computational models can be used to predict how changes in the PHT structure or reaction conditions will affect the selectivity of a bromination reaction. nih.govnih.gov This predictive power can guide the design of new experiments and more efficient synthetic routes.

Solvent Effects: The role of the solvent in PHT reactions is crucial. Computational studies can model how different solvents interact with the reactants and intermediates, influencing the reaction rate and selectivity.

Recent advances in computational methods, such as Density Functional Theory (DFT), allow for accurate calculations of molecular properties and reaction energetics. researchgate.net These theoretical investigations provide a molecular-level understanding that is critical for the rational design of new and improved brominating agents based on the PHT scaffold. mdpi.com

Integration of Pyrrolidone Hydrotribromide Reactions into Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. youtube.com Integrating PHT into these modern manufacturing technologies is a key area of future development.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors handle only small amounts of reagents at any given time, minimizing the risks associated with highly reactive or hazardous substances like bromine. youtube.com

Precise Control: Flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. syrris.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than scaling up a traditional batch process. youtube.com

Automated synthesis platforms can be programmed to perform multi-step syntheses, including reactions using PHT, with minimal human intervention. nih.govchemspeed.com This not only increases throughput but also allows for the rapid optimization of reaction conditions. The development of PHT-based protocols for these automated systems will be crucial for its widespread adoption in industrial settings.

Development of Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

To fully harness the potential of PHT in both research and industrial applications, the development of advanced analytical techniques for real-time reaction monitoring and comprehensive product characterization is essential. rsc.orgrsc.org Process Analytical Technology (PAT) is a key concept in this area, aiming to ensure final product quality through in-process measurements. nih.gov

Emerging Analytical Methods:

In-situ Spectroscopy: Techniques such as in-situ Raman and UV/Vis spectroscopy can be used to monitor the progress of a reaction in real-time, providing valuable kinetic data without the need for sampling. rsc.orgrsc.org

Mass Spectrometry: Advanced mass spectrometry techniques can be used for the rapid identification and quantification of reactants, intermediates, and products, even in complex reaction mixtures. researchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of reaction mixtures and the purification of products. researchgate.net

These advanced analytical tools not only provide a deeper understanding of the reaction mechanism but also enable better process control, leading to improved efficiency and product quality. The data generated from these techniques is also invaluable for validating the predictions of computational models.

Q & A

Q. What experimental controls are critical when studying Pyrrolidone Hydrotribromide’s cross-reactivity?

  • Methodology :
  • Include blank reactions (no brominating agent) to identify background reactions or solvent effects .
  • Use halogen-scavenging agents (e.g., AgNO₃) to confirm bromine-specific pathways .
  • Characterize byproducts via high-resolution MS/MS to distinguish desired products from artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.